5-Butyl-4-methyldihydro-2(3H)-furanone, commonly known as cis-(-)-whiskey lactone, is a chiral compound characterized by its unique aroma and flavor profile. This compound is notable for its presence in various alcoholic beverages, particularly whiskey and wine aged in oak barrels. The compound's structure includes a furanone ring which contributes to its distinct sensory properties.
This compound can be derived from natural sources, primarily through the aging of spirits in oak barrels, where it is formed as a result of the interaction between wood compounds and the alcohol during the maturation process. Synthetic methods are also employed to produce this compound, allowing for controlled studies and applications in flavoring and fragrance industries .
The synthesis of 5-butyl-4-methyldihydro-2(3H)-furanone can be achieved through various methods, including:
The synthetic route often involves:
The molecular formula of 5-butyl-4-methyldihydro-2(3H)-furanone is . Its structure features a furanone ring with a butyl group and a methyl group attached, contributing to its distinctive properties.
5-butyl-4-methyldihydro-2(3H)-furanone can participate in various chemical reactions typical for lactones, such as:
These reactions are significant in both synthetic organic chemistry and industrial applications, allowing for the modification of the compound for various uses .
The mechanism of action for 5-butyl-4-methyldihydro-2(3H)-furanone primarily involves its interaction with olfactory receptors, which triggers sensory responses associated with flavor and aroma. The specific structure allows for binding to receptors that detect sweet and woody notes, making it appealing in food science.
Studies have shown that this compound has a low detection threshold in sensory analysis, making it an effective flavoring agent even at low concentrations .
These properties are essential for understanding its behavior in different environments and applications .
5-butyl-4-methyldihydro-2(3H)-furanone has several scientific uses:
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